molecular formula C13H14ClN3O2 B14048883 (S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid

(S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid

Cat. No.: B14048883
M. Wt: 279.72 g/mol
InChI Key: UEUDTSVRHGHXGB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features an amino acid backbone with a substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the 4-chlorobenzyl group. The final step involves the coupling of the imidazole derivative with an amino acid precursor under specific reaction conditions, such as controlled temperature and pH, to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and verify the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the benzyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(5-(4-methylbenzyl)-1H-imidazol-4-YL)propanoic acid
  • (S)-2-Amino-3-(5-(4-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid
  • (S)-2-Amino-3-(5-(4-bromobenzyl)-1H-imidazol-4-YL)propanoic acid

Uniqueness

(S)-2-Amino-3-(5-(4-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of the 4-chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

(2S)-2-amino-3-[5-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid

InChI

InChI=1S/C13H14ClN3O2/c14-9-3-1-8(2-4-9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1

InChI Key

UEUDTSVRHGHXGB-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=C(N=CN2)C[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=C(N=CN2)CC(C(=O)O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.